
3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium is a heterocyclic organic compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped to handle complex organic syntheses. The process may involve large-scale reactions under controlled conditions to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds .
Applications De Recherche Scientifique
3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: A similar compound used in lipid research and drug delivery systems.
1-Palmitoyl-2-hydroxy-sn-glycero-3-PC: Another related compound with applications in studying lipid interactions and cellular processes.
Uniqueness
3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium stands out due to its unique structure, which allows for specific interactions and applications not possible with other similar compounds. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance .
Propriétés
Formule moléculaire |
C26H52NO7P |
|---|---|
Poids moléculaire |
529.7 g/mol |
Nom IUPAC |
[2-acetyloxy-3-(9,9,10,10-tetratritiohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphite |
InChI |
InChI=1S/C26H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)31-22-25(34-24(2)28)23-33-35(30)32-21-20-27(3,4)5/h25H,6-23H2,1-5H3/i11T2,12T2 |
Clé InChI |
CNMVMRZFFHDURY-KNNBGRHLSA-N |
SMILES isomérique |
[3H]C([3H])(CCCCCC)C([3H])([3H])CCCCCCCC(=O)OCC(COP([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP([O-])OCC[N+](C)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


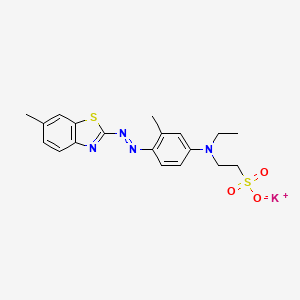
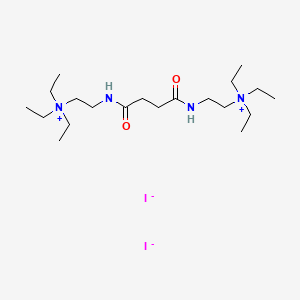


![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
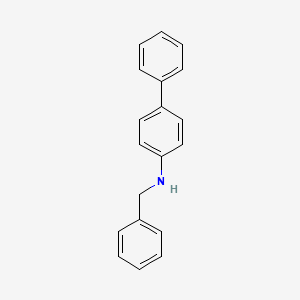

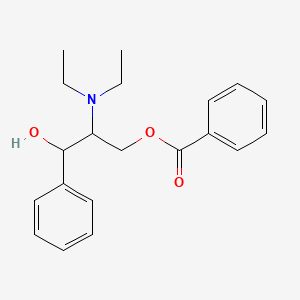
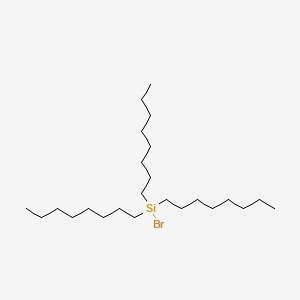
![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)
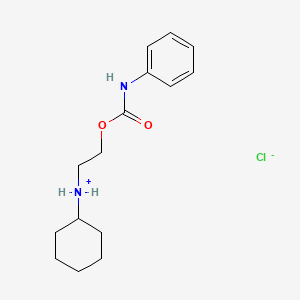
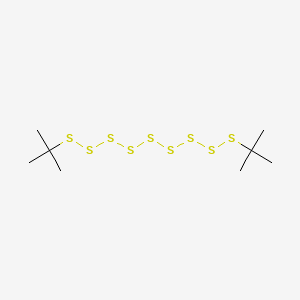

![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)
